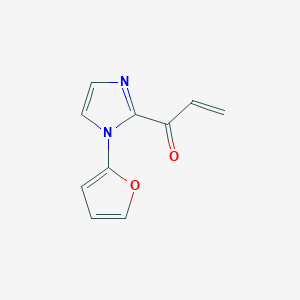

3-(2-Furyl)acryloylimidazole

Description

Historical Perspectives and Initial Investigations of 3-(2-Furyl)acryloylimidazole

Early investigations into this compound highlighted its utility as a chromogenic substrate in enzyme kinetics. A notable study published in 1980 in the Journal of the American Chemical Society detailed the enthalpy changes associated with the hydrolysis of this compound by the enzyme α-chymotrypsin. acs.orgcapes.gov.bracs.org This research demonstrated its application in understanding enzyme mechanisms. The compound's interaction with enzymes, such as its use as a substrate for angiotensin-converting enzyme (ACE) in inhibitory assays, has also been a subject of study. sigmaaldrich.com

Significance within Furyl and Imidazole (B134444) Chemistry Research

The importance of this compound is rooted in the individual significance of its constituent furan (B31954) and imidazole moieties in medicinal and materials chemistry.

Furan Moiety: The furan ring is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. utripoli.edu.ly Furan derivatives are explored for various therapeutic applications. utripoli.edu.ly The furan component in this compound provides a bio-based characteristic, as furan can be derived from renewable resources. zhishangchem.com

Imidazole Moiety: Imidazole and its derivatives are of immense importance in medicinal chemistry. ajrconline.orgijsrtjournal.com This five-membered heterocyclic ring is a core component of many natural compounds, including the amino acid histidine, and is present in numerous pharmaceuticals. ajrconline.orgwjpsonline.com The imidazole ring's ability to act as both a proton donor and acceptor, and to participate in hydrogen bonding, makes it a critical pharmacophore for interacting with biological targets. ajrconline.org

The combination of these two heterocyclic systems in this compound creates a molecule with potential for further chemical exploration and application as a building block in the synthesis of more complex structures. utripoli.edu.ly

Structural Framework and Relevance for Advanced Chemical Studies

The structural framework of this compound is key to its reactivity and utility in chemical research. The molecule consists of a planar furan ring and a planar imidazole ring connected by an α,β-unsaturated carbonyl system (an acryloyl group). This conjugated system influences the molecule's electronic properties and reactivity.

The acryloyl linker contains a reactive acyl-imidazole bond, making the compound an effective acylating agent in organic synthesis. The parent compound, 3-(2-Furyl)acrylic acid, is a known reactant for preparing various derivatives, including those with potential as enzyme inhibitors. chemicalbook.com The structural features of this compound, with its combination of aromatic heterocycles and a reactive linker, make it a valuable tool for creating new chemical entities and for studying biochemical processes. ontosight.airesearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.186 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 360.7°C at 760 mmHg |

| Flash Point | 171.9°C |

| Refractive Index | 1.592 |

| LogP | 1.834 |

Data sourced from LookChem lookchem.com

Structure

3D Structure

Properties

CAS No. |

2172-16-9 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

1-[1-(furan-2-yl)imidazol-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C10H8N2O2/c1-2-8(13)10-11-5-6-12(10)9-4-3-7-14-9/h2-7H,1H2 |

InChI Key |

JUVRSOJLEYBPKG-UHFFFAOYSA-N |

SMILES |

C=CC(=O)C1=NC=CN1C2=CC=CO2 |

Canonical SMILES |

C=CC(=O)C1=NC=CN1C2=CC=CO2 |

Synonyms |

3-(2-furyl)acryloylimidazole 3-FAIDI |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 2 Furyl Acryloylimidazole

Enzymatic Hydrolysis Mechanisms of 3-(2-Furyl)acryloylimidazole

This compound serves as a well-studied substrate for several enzymes, allowing for the detailed investigation of catalytic mechanisms. The hydrolysis involves the cleavage of the acyl-imidazole bond, which can be monitored to understand enzyme kinetics.

α-Chymotrypsin-Mediated Acylation and Deacylation Kinetics

The hydrolysis of this compound by the serine protease α-chymotrypsin proceeds via a two-step "ping-pong" mechanism. libretexts.org This process involves an initial rapid acylation phase, where the furylacryloyl group is covalently attached to a serine residue (Ser-195) in the enzyme's active site, releasing imidazole (B134444). libretexts.orglibretexts.org This is followed by a slower deacylation phase, where the acyl-enzyme intermediate is hydrolyzed by water to release 3-(2-furyl)acrylic acid and regenerate the free enzyme. libretexts.orglibretexts.org

Kinetic studies of acylimidazoles, including furylacryloylimidazole, have been instrumental in modeling the hydrolysis of more complex peptide substrates. nih.gov The acylation step, involving the attack of the Ser-195 hydroxyl group on the substrate's carbonyl carbon, is considered a key process. libretexts.orgnih.gov

Calorimetric studies have provided detailed thermodynamic data for the α-chymotrypsin-catalyzed hydrolysis of this compound. acs.orgacs.org These experiments measure the heat changes (enthalpy, ΔH) associated with the acylation and deacylation steps, offering insights into the energy landscape of the reaction.

By measuring the enthalpy changes at different temperatures, a comprehensive thermodynamic profile, including changes in entropy (ΔS) and Gibbs free energy (ΔG), can be constructed for each step of the catalytic process. nih.govnih.gov The analysis of these parameters helps in understanding the driving forces behind substrate binding, the formation of the acyl-enzyme intermediate, and the final product release. acs.orgnih.gov

Table 1: Enthalpy Changes for the Hydrolysis of this compound by α-Chymotrypsin This table is representative of the types of data obtained from thermodynamic studies. Actual values can vary based on specific experimental conditions like pH, temperature, and buffer composition.

| Reaction Step | Parameter | Representative Value |

|---|---|---|

| Overall Hydrolysis | ΔHtotal | Varies with pH and temperature |

| Acylation (E + S → E-Ac) | ΔHacylation | Measured by calorimetry |

| Deacylation (E-Ac → E + P₂) | ΔHdeacylation| Measured by calorimetry |

The catalytic activity of α-chymotrypsin is highly dependent on pH, which is attributed to the ionization states of key amino acid residues in the active site, particularly Histidine-57 (His-57) and Isoleucine-16 (Ile-16). nih.govresearchgate.net The hydrolysis of this compound is influenced by the protonation state of both the substrate and the enzyme's catalytic residues. nih.gov

The reaction's pH dependence can be complex due to the protonation of the acylimidazole substrate itself. nih.gov Kinetic analyses must account for different reaction pathways involving the non-protonated enzyme-substrate complex (ES) and the mono-protonated complex (ESH). nih.gov In the ES pathway, proton transfer is a key part of the acylation, whereas in the ESH pathway, the rate-determining step is the formation of the tetrahedral intermediate. nih.gov The pH profile typically shows optimal activity around pH 7-8, where the His-57 residue in the catalytic triad (B1167595) is unprotonated and can act as a general base to activate the Ser-195 nucleophile. researchgate.netnih.govnih.gov

Enthalpy Changes and Thermodynamic Analysis of Enzyme-Substrate Interactions

Angiotensin Converting Enzyme (ACE) Interaction with this compound Derivatives

While this compound itself is not a primary substrate for Angiotensin Converting Enzyme (ACE), derivatives of it are crucial tools for studying this enzyme's activity. nih.gov Specifically, the tripeptide N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) is a widely used chromogenic substrate for quantitative ACE assays. nih.govmedchemexpress.complos.org

ACE, a zinc-metallopeptidase, catalyzes the hydrolysis of FAPGG, cleaving the bond between phenylalanine and glycine (B1666218) to release N-[3-(2-furyl)acryloyl]-Phe and Gly-Gly. medchemexpress.com The rate of this hydrolysis can be monitored spectrophotometrically, making FAPGG an essential reagent for screening potential ACE inhibitors in the development of treatments for hypertension. nih.govmedchemexpress.com

Mechanistic Insights from Enzymatic Catalysis of this compound

Studies with this compound have significantly contributed to the understanding of the catalytic mechanism of serine proteases like α-chymotrypsin. pressbooks.pub The reaction proceeds through the formation of a catalytic triad, composed of Aspartate-102, Histidine-57, and Serine-195. libretexts.orgyoutube.comlibretexts.org

The mechanism involves the following key steps:

Substrate Binding : The substrate binds to the enzyme's active site. libretexts.org

Nucleophilic Attack : The His-57 residue acts as a general base, abstracting a proton from the Ser-195 hydroxyl group. libretexts.orgyoutube.com This makes the serine oxygen a potent nucleophile that attacks the carbonyl carbon of the furylacryloylimidazole substrate. libretexts.orgyoutube.com

Tetrahedral Intermediate Formation : This attack forms a short-lived, unstable tetrahedral intermediate, which is stabilized by hydrogen bonds in a region of the enzyme known as the oxyanion hole. pressbooks.pub

Acylation : The intermediate collapses, the bond to the imidazole leaving group is broken, and the acyl-enzyme covalent intermediate is formed. libretexts.org

Deacylation : A water molecule enters the active site, is activated by His-57 (now acting as a general acid), and hydrolyzes the acyl-enzyme ester bond, again via a tetrahedral intermediate, to release 3-(2-furyl)acrylic acid and regenerate the free enzyme. libretexts.orglibretexts.org

This detailed mechanistic understanding has been refined through kinetic studies using substrates like this compound. nih.govnih.gov

Non-Enzymatic Reactivity of this compound

In the absence of enzymes, this compound can undergo base-catalyzed hydrolysis in aqueous solutions. acs.orgcaltech.edu The rate of this non-enzymatic reaction is significantly slower than the enzyme-catalyzed process. acs.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the substrate. caltech.edu Understanding the rate and enthalpy of this base-catalyzed hydrolysis is crucial for accurately determining the net contribution of the enzyme in catalytic studies, as it provides a baseline correction for the observed enzymatic rates. acs.orgcaltech.edu

Reactivity of the Acryloyl Moiety

The acryloyl group, an α,β-unsaturated carbonyl system, is a key center of reactivity in this compound. This moiety is susceptible to nucleophilic attack at the β-carbon and the carbonyl carbon. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This makes it a prime target for Michael addition reactions, where nucleophiles add across the double bond.

Furthermore, the carbonyl carbon itself is electrophilic and can be attacked by nucleophiles, leading to addition or substitution reactions. The imidazole ring, acting as a leaving group, facilitates acyl transfer reactions. For instance, the hydrolysis of this compound, a reaction of significant interest in biochemical studies, proceeds through the nucleophilic attack of water or hydroxide ion at the acryloyl carbonyl carbon. This process has been studied in the context of enzyme kinetics, particularly with α-chymotrypsin, where the compound serves as a substrate. acs.org The enthalpy changes associated with this hydrolysis have been a subject of detailed investigation. acs.org

Reactivity of the Imidazole Nitrogen

The imidazole ring in this compound possesses two nitrogen atoms with different chemical environments. One nitrogen is a basic, sp2-hybridized nitrogen that can be protonated to form imidazolium (B1220033) salts. nih.gov This basicity is a crucial aspect of its reactivity, influencing its role in acid-base catalysis and its interaction with other molecules. nih.gov The other nitrogen is pyrrole-like and its lone pair of electrons contributes to the aromaticity of the imidazole ring. nih.gov

The N-1 and N-3 positions of the imidazole ring can be susceptible to alkylation. nih.gov The regioselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions. nih.gov The imidazole nitrogen can also participate in the formation of metal complexes, acting as a ligand.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.comyoutube.com The oxygen atom's lone pairs increase the electron density of the ring, activating it for attack by electrophiles. pearson.com Substitution typically occurs preferentially at the C-5 position (adjacent to the oxygen and distal to the acryloylimidazole substituent) due to the greater stabilization of the intermediate carbocation. pearson.com However, the substitution pattern can be influenced by the directing effects of the acryloylimidazole group and the specific reaction conditions.

While furan itself is generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, the presence of such groups can facilitate these reactions. chempap.orgresearchgate.net In the context of this compound, the acryloylimidazole substituent may influence the ring's susceptibility to nucleophilic attack, although this is less common than electrophilic substitution. researchgate.net

| Reaction Type | Preferred Position on Furan Ring | Influencing Factors |

| Electrophilic Aromatic Substitution | C-5 | Electron-donating nature of the oxygen atom, stability of the carbocation intermediate. pearson.com |

| Nucleophilic Aromatic Substitution | Generally unfavorable | Requires strong electron-withdrawing activating groups on the furan ring. chempap.org |

Catalytic Transformations Involving this compound

While specific catalytic transformations directly involving this compound as a catalyst are not extensively documented in the provided search results, the constituent functional groups—imidazole and furan—are well-known participants in various catalytic systems.

The imidazole moiety is a common feature in N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands in transition metal catalysis. organic-chemistry.org The imidazole nitrogen can be deprotonated to form the carbene, which can then participate in a wide range of catalytic cycles. beilstein-journals.org Although not directly stated for this compound, its imidazole ring could potentially be modified to form such catalytically active species.

Furthermore, the furan ring can participate in various metal-catalyzed cross-coupling reactions and C-H activation/functionalization reactions. beilstein-journals.org These transformations allow for the modification of the furan ring and the synthesis of more complex molecules. The combination of a transition metal catalyst and a photocatalyst in synergistic dual catalytic systems has emerged as a powerful strategy for C-H functionalization under mild conditions. beilstein-journals.org

| Functional Moiety | Potential Catalytic Role | Example Transformation Types |

| Imidazole | Precursor to N-heterocyclic carbene (NHC) catalysts/ligands. organic-chemistry.orgbeilstein-journals.org | Benzoin (B196080) condensation, Stetter reaction, transition metal cross-coupling. |

| Furan | Substrate in metal-catalyzed reactions. | C-H activation, cross-coupling reactions (e.g., Suzuki, Heck). beilstein-journals.org |

Spectroscopic and Structural Characterization of 3 2 Furyl Acryloylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.mdpi.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For 3-(2-Furyl)acryloylimidazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the acryloyl linker, and the imidazole (B134444) ring.

The protons of the furan ring typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring would likely be the most downfield due to the electron-withdrawing effect of the oxygen atom and the adjacent acryloyl group. The protons at positions 3 and 4 would show characteristic coupling patterns.

The vinylic protons of the acryloyl group (–CH=CH–CO–) would exhibit signals in the olefinic region. Their chemical shifts and coupling constants (J-values) are indicative of the trans or cis configuration of the double bond. A larger coupling constant is generally observed for trans-protons.

The protons of the imidazole ring would also resonate in the aromatic region, with their specific chemical shifts influenced by the attachment to the acryloyl carbonyl group. The protons at positions 2, 4, and 5 of the imidazole ring would each produce a distinct signal.

A representative, though not specific to this exact molecule, data interpretation approach involves assigning chemical shifts to each proton based on its electronic environment and spin-spin coupling with neighboring protons. acs.org

Hypothetical ¹H NMR Data Table for this compound:

This table is a hypothetical representation and actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole H-2 | 8.2 - 8.4 | s | - |

| Imidazole H-4 | 7.6 - 7.8 | t | ~1.5 |

| Imidazole H-5 | 7.9 - 8.1 | t | ~1.5 |

| Acryloyl α-H | 6.8 - 7.0 | d | ~15.0 |

| Acryloyl β-H | 7.5 - 7.7 | d | ~15.0 |

| Furan H-5 | 7.6 - 7.8 | d | ~3.5 |

| Furan H-3 | 6.7 - 6.9 | d | ~3.5 |

| Furan H-4 | 6.5 - 6.7 | dd | ~3.5, ~1.8 |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. libretexts.org

The carbonyl carbon of the acryloyl group is typically found significantly downfield, often in the range of 160-180 ppm, due to the strong deshielding effect of the double-bonded oxygen. The carbons of the furan and imidazole rings, as well as the vinylic carbons, will appear in the aromatic/olefinic region (typically 100-150 ppm). The specific chemical shifts will depend on their position relative to the heteroatoms and the carbonyl group. For instance, the carbon atom in the furan ring attached to the acryloyl group (C2) and the carbon adjacent to the oxygen (C5) would have distinct chemical shifts. libretexts.orgresearchgate.net

Hypothetical ¹³C NMR Data Table for this compound:

This table is a hypothetical representation and actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 170 |

| Furan C-2 | 150 - 155 |

| Furan C-5 | 145 - 150 |

| Imidazole C-2 | 135 - 140 |

| Acryloyl β-C | 130 - 135 |

| Imidazole C-4 | 130 - 135 |

| Imidazole C-5 | 115 - 120 |

| Acryloyl α-C | 115 - 120 |

| Furan C-3 | 110 - 115 |

| Furan C-4 | 110 - 115 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. ucl.ac.ukwikipedia.org Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable. wikipedia.orglibretexts.org

A COSY experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). libretexts.org For this compound, this would show correlations between the adjacent vinylic protons of the acryloyl group and between the neighboring protons on both the furan and imidazole rings.

An HSQC spectrum shows correlations between protons and their directly attached carbons. wikipedia.org This allows for the direct assignment of a proton signal to its corresponding carbon signal, greatly aiding in the complete structural elucidation. For example, the proton signal assigned to Furan H-3 would show a cross-peak with the carbon signal assigned to Furan C-3.

13C NMR Spectral Analysis of this compound

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis.spectroscopyonline.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comsu.se The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR and Raman spectra of this compound would display characteristic bands for each of its constituent parts.

Furan Moiety: The furan ring exhibits characteristic C-H stretching vibrations typically above 3100 cm⁻¹, C=C stretching vibrations around 1500-1600 cm⁻¹, and C-O-C stretching vibrations in the 1000-1300 cm⁻¹ region.

Acryloyl Moiety: The most prominent feature of the acryloyl group is the strong C=O stretching band, which is expected in the region of 1650-1700 cm⁻¹. The exact position is influenced by conjugation with the furan ring and the electronic nature of the imidazole ring. The C=C stretching vibration of the acryloyl group will appear around 1600-1640 cm⁻¹. vscht.cz

Imidazole Moiety: The imidazole ring shows C-H stretching vibrations above 3000 cm⁻¹, and characteristic ring stretching vibrations (C=N and C=C) in the 1400-1600 cm⁻¹ region. The N-H stretching vibration, if present in a protonated form or in a solid state with intermolecular hydrogen bonding, would appear as a broad band in the 3200-3500 cm⁻¹ region.

Hypothetical Vibrational Spectroscopy Data Table for this compound:

This table is a hypothetical representation and actual values may vary based on the physical state (solid/liquid) and intermolecular interactions.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Intensity |

| Imidazole N-H Stretch | 3200 - 3500 (broad) | Weak |

| Furan C-H Stretch | ~3120 | Moderate |

| Acryloyl C-H Stretch | ~3050 | Moderate |

| Carbonyl C=O Stretch | 1660 - 1680 | Strong |

| Acryloyl C=C Stretch | 1610 - 1630 | Very Strong |

| Furan/Imidazole Ring Stretches | 1400 - 1600 | Moderate-Strong |

| Furan C-O-C Stretch | 1000 - 1200 | Moderate |

In the solid state or in certain solvents, this compound can form intermolecular hydrogen bonds. nih.govnih.gov The most likely hydrogen bond would involve the lone pair on the non-acylated nitrogen of the imidazole ring acting as a hydrogen bond acceptor, and potentially a C-H group from a neighboring molecule acting as a weak donor. nih.gov

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. rsc.org The formation of hydrogen bonds typically causes a red-shift (a shift to lower frequency) and broadening of the stretching vibration of the group involved in the bond (e.g., N-H or C-H). aps.org By analyzing these shifts in the IR or Raman spectra, the presence and relative strength of hydrogen bonding networks can be inferred.

Furthermore, conformational isomers (different spatial arrangements of the molecule) can sometimes be distinguished by vibrational spectroscopy, as different conformations may give rise to slightly different vibrational frequencies. americanpharmaceuticalreview.com This is particularly relevant for the rotational freedom around the single bonds connecting the three moieties of this compound.

Characteristic Absorption Bands of the Furan, Acryloyl, and Imidazole Moieties

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

No experimental data regarding the maximum absorption wavelengths (λmax), molar absorptivity (ε), or the specific electronic transitions (e.g., π → π, n → π) for this compound in various solvents were found in the public domain.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Detailed mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern, are not available. This information is crucial for confirming the molecular weight and elucidating the compound's structure.

X-ray Crystallography for Solid-State Structural Analysis

There is no publicly available information from X-ray crystallography studies of this compound. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state remain undetermined from this method.

Computational and Theoretical Studies on 3 2 Furyl Acryloylimidazole

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool to investigate the molecular and electronic properties of 3-(2-Furyl)acryloylimidazole. Although specific studies on this exact molecule are not abundant in the literature, extensive research on analogous compounds, such as methyl 3-(2-furyl)acrylate, provides a robust framework for understanding its behavior.

Conformational Analysis and Stability

The structure of this compound features rotatable bonds, leading to various possible conformations. The key rotations are around the C-C single bonds connecting the furan (B31954) ring to the acryloyl group and the acryloyl group to the imidazole (B134444) ring.

Computational studies on similar molecules, like methyl 3-(2-furyl)acrylate, have shown that the s-trans and s-cis conformers, arising from rotation around the C-C bond of the acrylate (B77674) group, have distinct energy profiles. For this compound, the planarity of the system is a critical factor. The most stable conformers are expected to be those where the furan and imidazole rings are oriented to minimize steric hindrance while maximizing electronic conjugation. DFT calculations would typically be employed to optimize the geometry of these conformers and determine their relative energies, thus identifying the most stable ground-state structures.

| Conformer Attribute | Predicted Characteristic for this compound |

| Key Rotatable Bonds | C(furyl)-C(carbonyl), C(acryloyl)-N(imidazole) |

| Expected Stable Conformations | Planar or near-planar to maximize π-system conjugation |

| Driving Force for Stability | Minimization of steric hindrance and electronic delocalization |

Molecular Orbital Analysis and Reactivity Prediction

The reactivity of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of the molecule's behavior in chemical reactions.

In a molecule with an extended π-system like this compound, the HOMO is typically a π-orbital with significant electron density spread across the furan ring and the acryloyl double bond. The LUMO is expected to be a π*-antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap suggests higher reactivity.

For instance, in the photochemical dimerization of the related methyl 3-(2-furyl)acrylate, frontier orbital interactions between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet state and the HOMO of the ground state were shown to dictate the high regioselectivity of the reaction. A similar analysis for this compound would be crucial for predicting its behavior in both thermal and photochemical reactions. The imidazole ring, being electron-rich, would also significantly influence the electronic distribution and reactivity compared to an ester group.

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

| HOMO | Furan ring and C=C double bond | Susceptibility to electrophilic attack |

| LUMO | Acryloyl moiety, particularly the β-carbon | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines kinetic stability and UV-Vis absorption |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a realistic environment, such as in a solvent. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

An MD simulation of this compound in an aqueous solution would reveal:

Solvation Shell Structure: How water molecules arrange around the polar (imidazole, carbonyl) and non-polar (furan) parts of the molecule.

Conformational Dynamics: The transitions between different rotational conformers in solution and their relative populations, providing a more realistic view of its structure than static calculations.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the imidazole nitrogen atoms, the carbonyl oxygen, and surrounding water molecules.

This information is vital for understanding its solubility, stability, and how it behaves in a biological medium before interacting with a target enzyme.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

A key reaction of this compound is its hydrolysis, especially when catalyzed by an enzyme like α-chymotrypsin. A theoretical study of this reaction would involve:

Modeling the Reactants: Building a computational model of this compound and the attacking nucleophile (e.g., a water molecule or a serine residue from an enzyme).

Locating the Transition State: Using DFT methods to find the geometry and energy of the transition state for the nucleophilic attack on the carbonyl carbon. The nature of the transition state is confirmed by identifying a single imaginary frequency in the vibrational analysis.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Studies on analogous reactions, such as the dimerization of furylacrylates, have successfully used DFT to calculate the energies of biradical intermediates, explaining the observed product distribution. This demonstrates the power of theoretical methods to elucidate reaction mechanisms that are difficult to probe experimentally.

Ligand-Protein Docking and Interaction Modeling for Enzymatic Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. Given that this compound is a known substrate for the enzyme α-chymotrypsin, docking studies can illuminate the specifics of this interaction.

The process would involve:

Preparation of Structures: Obtaining the 3D crystal structure of α-chymotrypsin and generating a 3D model of this compound.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the active site of the enzyme in numerous possible conformations and orientations.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed.

The expected results from docking this compound into the active site of α-chymotrypsin would show key interactions, such as:

Covalent Bond Formation: The simulation would model the nucleophilic attack of the Serine-195 residue on the carbonyl carbon of the ligand.

Hydrogen Bonding: Interactions between the ligand and the oxyanion hole of the enzyme, which stabilizes the tetrahedral intermediate.

Hydrophobic Interactions: The furan ring likely fits into a hydrophobic pocket within the enzyme's active site.

These models provide a structural basis for the substrate specificity and catalytic mechanism of the enzyme.

| Interaction Type | Predicted Residues in α-Chymotrypsin Active Site | Role in Catalysis |

| Covalent Interaction | Serine-195 | Forms the acyl-enzyme intermediate |

| Hydrogen Bonding | Glycine-193, Serine-195 (backbone amides) | Stabilizes the negative charge on the carbonyl oxygen in the transition state (oxyanion hole) |

| Hydrophobic Interaction | Aromatic/aliphatic residues lining the S1 pocket | Orients the furan moiety, contributing to substrate specificity |

Applications of 3 2 Furyl Acryloylimidazole in Advanced Chemical Research

Chemical Probes for Enzyme Activity and Mechanism Studies

The most prominent application of 3-(2-furyl)acryloylimidazole is as a chromophoric acylating agent for studying enzyme kinetics and mechanisms. Its utility stems from the significant change in ultraviolet (UV) absorbance that occurs upon the hydrolysis of its acyl-enzyme intermediate.

Detailed Research Findings: The reaction of this compound with certain hydrolase enzymes, particularly serine proteases like α-chymotrypsin, proceeds via a two-step mechanism. First, the enzyme's active site nucleophile (e.g., the serine hydroxyl group) attacks the carbonyl carbon of the substrate, leading to the rapid release of the imidazole (B134444) leaving group and the formation of a covalent acyl-enzyme intermediate. This acylation step is accompanied by a distinct spectral shift. The subsequent deacylation step, where water hydrolyzes the acyl-enzyme intermediate to release 3-(2-furyl)acrylic acid and regenerate the free enzyme, is often the rate-limiting step and can be monitored spectrophotometrically.

This principle allows researchers to:

Titrate active sites: The initial "burst" of released imidazole corresponds to the number of active enzyme molecules in a sample.

Study kinetics: By monitoring the change in absorbance over time, researchers can determine kinetic parameters for both the acylation and deacylation steps.

Investigate reaction mechanisms: The compound was used to measure the enthalpy changes associated with its hydrolysis by α-chymotrypsin, providing thermodynamic insights into the enzyme's catalytic cycle. acs.org

The core 3-(2-furyl)acryloyl scaffold is also incorporated into more complex peptide substrates to probe the activity of other enzymes. For example, N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) is a specific chromogenic substrate for angiotensin-converting enzyme (ACE). medchemexpress.commedchemexpress.com Hydrolysis of FAPGG by ACE can be monitored by the decrease in absorbance at a specific wavelength, making it a key tool for screening potential ACE inhibitors. medchemexpress.commedchemexpress.com Similarly, N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) serves as a chromogenic substrate for collagenases.

Table 1: Enzyme Systems Studied with 3-(2-Furyl)acryloyl Derivatives This interactive table summarizes enzymes whose activity can be assayed using probes containing the 3-(2-furyl)acryloyl chromophore.

| Enzyme | Substrate/Probe | Principle of Assay | Research Focus |

|---|---|---|---|

| α-Chymotrypsin | This compound | Monitoring the formation and hydrolysis of the acyl-enzyme intermediate via UV-Vis spectroscopy. acs.org | Mechanistic studies, active site titration, thermodynamic analysis. acs.orgresearchgate.net |

| Angiotensin-Converting Enzyme (ACE) | N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | Spectrophotometric measurement of substrate hydrolysis. medchemexpress.commedchemexpress.com | Quantitative detection of ACE activity, screening for inhibitors. medchemexpress.commedchemexpress.com |

| Collagenase | N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) | Chromogenic assay based on substrate cleavage. | Detection and quantification of collagenase activity. |

Intermediates in Complex Organic Synthesis

As a highly activated carboxylic acid derivative, this compound is an effective acylating agent and a valuable intermediate in multi-step organic synthesis. The imidazole group is an excellent leaving group, allowing the facile formation of amide or ester bonds under mild conditions. This reactivity is harnessed to construct more complex molecular architectures.

Detailed Research Findings: The parent compound, 3-(2-furyl)acrylic acid, is a precursor in various synthetic pathways. Its activation to this compound enhances its utility for coupling reactions. For instance, it can be used to synthesize a variety of 1-substituted-3-(2-furyl)-pyrazoline derivatives, which have been explored for their chemical properties. nih.gov The synthesis involves the reaction of a chalcone (B49325) (formed from 2-acetylfuran) with a hydrazine (B178648) derivative, but the use of an activated acyl donor like this compound provides an alternative route to related amide structures.

Furthermore, the 3-(2-furyl) group is a key structural motif in complex molecules like YC-1 (Lificiguat), a stimulator of soluble guanylate cyclase. nih.govrsc.org The synthesis of YC-1 and its analogues often involves the coupling of a furan-containing fragment to an indazole core. nih.gov Using this compound as the acylating agent would be a strategic step in building similar structures that require the formation of an amide or related linkage from a 3-(2-furyl)acryloyl moiety.

Table 2: Examples of Complex Molecules Incorporating the 3-(2-Furyl) Acryloyl or Related Scaffold This interactive table highlights complex structures whose synthesis can involve or is related to 3-(2-furyl)acryloyl intermediates.

| Target Molecule/Class | Synthetic Precursor/Moiety | Key Synthetic Transformation | Reference |

|---|---|---|---|

| Pyrazoline Derivatives | 3-(2-furyl)acryloyl-based chalcones | Cyclocondensation with hydrazines | nih.gov |

| YC-1 (Lificiguat) Analogs | 3-(5'-hydroxymethyl-2'-furyl)indazole | Coupling reactions to build the core structure | nih.govrsc.org |

| Substituted Proline Derivatives | N-protected 2,3-dehydroproline esters | 1,4-addition of organocuprates | nih.gov |

| 3-Substituted 2-Furyl Carbinols | 3-Silylated furfurals | Nucleophilic addition and C-Si bond functionalization | nih.govbeilstein-journals.org |

Development of Novel Reagents and Catalytic Systems

The structural components of this compound—the furan (B31954) ring and the α,β-unsaturated carbonyl system—offer potential for its use in developing new reagents and catalytic systems. The furan ring can act as a diene in Diels-Alder reactions, while the conjugated double bond can participate in various cycloadditions and conjugate additions.

Detailed Research Findings: While direct use of this compound in this context is not widely documented, the reactivity of its parent acid, 3-(2-furyl)acrylic acid (FAA), is instructive. FAA has been shown to undergo [2+2] photocycloaddition reactions under UVA light to form cyclobutane (B1203170) derivatives. und.edu This reaction converts a simple bio-based monomer into a more complex cyclobutane structure that can serve as a building block (ligand) for creating metal-organic materials or as a cross-linker in polymers. und.edu The acylimidazole variant could potentially be used to perform similar cycloadditions on surfaces or within polymer matrices where the imidazole group is later used for further functionalization.

The furan moiety itself is a versatile heterocyclic platform. Research into the catalytic C-H activation and functionalization of furfural (B47365) derivatives to create complex furans highlights the potential for modifying the this compound scaffold itself. nih.gov Such modifications could lead to novel reagents with tailored steric and electronic properties for applications in asymmetric catalysis.

Scaffold for Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a molecule for a specific function. oncodesign-services.com In a non-biological context, this involves systematically modifying a chemical scaffold to understand how changes in its structure affect its physical or chemical properties, such as catalytic efficiency, material strength, or photophysical characteristics.

Detailed Research Findings: The this compound scaffold is well-suited for such studies. Modifications can be made to:

The Furan Ring: Introducing substituents at the 3, 4, or 5-positions of the furan ring can alter its electronic properties and steric profile. This could influence its participation in cycloaddition reactions or its coordination to metal centers in catalytic systems.

The Acryloyl Linker: Changing the geometry (cis/trans) or adding substituents to the vinyl group would impact the rigidity and electronic conjugation of the molecule.

SAR studies on related furan chalcones have been conducted to explore their urease inhibitory activity, demonstrating how substitutions on the furan and phenyl rings dramatically affect performance. mdpi.com While this is a biological context, the same principles apply to non-biological systems. For example, an SAR study could be designed to optimize the photophysical properties of furan-containing compounds for use as fluorescent probes or in organic light-emitting diodes (OLEDs), a key area of materials science.

Materials Science Research

The potential of this compound in materials science is derived from its origins in biomass (via furfural) and its inherent reactivity. und.edu It can be envisioned as a monomer for polymerization, a cross-linking agent, or a surface modification reagent.

Detailed Research Findings: Research on 3-(2-furyl)acrylic acid (FAA) has shown its utility as a bio-advantaged chemical for sustainable materials. und.edu As mentioned, FAA can be dimerized via [2+2] photocycloaddition to produce cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2). This dimer has been used as a ligand for creating green metal-organic materials and has potential as an epoxy cross-linker in polymers. und.edu

The acylimidazole derivative offers an advantage over the carboxylic acid for certain applications. The reactive acylimidazole group can form robust amide bonds with amine-functionalized polymers or surfaces without requiring harsh coupling agents. This could be used to:

Synthesize Polyamides: Condensation of this compound with diamines could produce polyamides containing furan moieties, potentially imbuing them with unique thermal or fluorescent properties.

Grafting onto Surfaces: The molecule could be used to functionalize silica (B1680970) or other material surfaces to alter their properties, for example, to create a new stationary phase for chromatography.

Create Self-Healing Polymers: The furan group's ability to undergo reversible Diels-Alder reactions is a well-known strategy for creating self-healing materials. Incorporating the 3-(2-furyl)acryloyl scaffold into a polymer network could introduce this functionality.

Table 3: Potential Applications of this compound in Materials Science This interactive table outlines research areas in materials science where the compound could be applied, based on the known reactivity of its structural components.

| Application Area | Proposed Role of Compound | Key Chemical Feature |

|---|---|---|

| Polymer Synthesis | Monomer or cross-linking agent | Acylimidazole group for polymerization; furan ring for cross-linking. |

| Metal-Organic Frameworks (MOFs) | Precursor for organic linkers | Furan ring and conjugated system for coordination with metal ions. und.edu |

| Surface Modification | Grafting agent | Reactive acylimidazole group for covalent attachment to surfaces. |

| Photoreactive Materials | Building block for photosensitive polymers | Acryloyl group for [2+2] photocycloaddition reactions. und.edu |

Future Research Directions and Unexplored Avenues for 3 2 Furyl Acryloylimidazole

Investigation of Novel Synthetic Routes and Sustainable Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 3-(2-Furyl)acryloylimidazole and its parent compound, 3-(2-furyl)acrylic acid, research is moving beyond traditional petroleum-based syntheses towards greener alternatives.

A significant area of future work lies in leveraging biomass as a primary feedstock. Research has demonstrated the renewable synthesis of 3-(2-furyl)acrylic acid from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid. researchgate.net This approach utilizes organocatalysts like piperidinium (B107235) acetate (B1210297) under solvent-free conditions to achieve good to excellent yields. researchgate.net Further exploration could focus on adapting this bio-based route for the direct synthesis of the imidazole (B134444) derivative, potentially through a one-pot reaction, which would significantly enhance the process's sustainability.

Another promising direction is the use of heterogeneous photocatalysis. Recent studies have highlighted strategies that use recyclable photocatalysts, such as mesoporous graphitic carbon nitride (mpg-CN), and benign oxidants like molecular oxygen for cycloaddition reactions under mild conditions. chemrxiv.org Applying these principles to the synthesis of the core acryloyl structure could eliminate the need for harsh reagents and simplify purification, aligning with the principles of green chemistry. iris-biotech.de

Table 1: Comparison of Sustainable Synthetic Approaches for Furan-Based Acrylics

| Methodology | Starting Materials | Catalyst/Conditions | Key Advantages | Research Gap for this compound |

|---|---|---|---|---|

| Organocatalysis | Carbohydrate-derived furfurals, Malonic acid | Piperidinium acetate, solvent-free | Renewable feedstock, high yields, operational simplicity. researchgate.net | Direct amidation step to form the imidazole derivative. |

| Heterogeneous Photocatalysis | Oximes, Alkenes (for related structures) | Mesoporous graphitic carbon nitride (mpg-CN), O2 oxidant | Recyclable catalyst, mild conditions, high functional group tolerance. chemrxiv.org | Application to the Knoevenagel condensation step for the acrylic acid backbone. |

| Deep Eutectic Solvents (DES) | 4-hydroxy-3-methoxybenzaldehyde, Alkyl halides (for related benzoxazoles) | Choline chloride/glycerol based DES | Biodegradable and low-cost solvent system, potential for improved reaction rates. mdpi.com | Exploring DES as a green reaction medium for the synthesis of the furyl-acrylic backbone and subsequent imidazolation. |

Exploration of Understudied Reaction Pathways and Mechanisms

While certain reactions of the furyl-acrylate scaffold are well-documented, particularly photochemical dimerizations, many other potential transformations remain underexplored. The unique electronic properties of the furan (B31954) ring, an electron-rich diene, combined with the Michael acceptor capability of the acryloyl system, suggest a rich and varied reactivity landscape. iris-biotech.de

Future research should focus on:

Diels-Alder Reactions: The furan moiety is a competent diene. iris-biotech.de A systematic investigation into its participation in [4+2] cycloaddition reactions with various dienophiles could unlock novel polycyclic and heterocyclic scaffolds. The influence of the acryloylimidazole group on the furan's reactivity and the stereochemical outcomes of these reactions warrants detailed study.

Michael Additions: The electrophilic double bond is susceptible to conjugate addition by a wide range of nucleophiles. While enzymatic hydrolysis is known acs.org, exploring a broader scope of carbon, nitrogen, and sulfur-based nucleophiles could lead to a diverse library of functionalized propionylimidazole derivatives.

Reactions of the Imidazole Ring: The imidazole ring itself can participate in various reactions, including N-alkylation, N-arylation, and metal coordination. Exploring these transformations could lead to new derivatives with altered electronic properties, solubility, or biological activity.

Mechanistic studies of these pathways, combining experimental kinetics with computational analysis, will be crucial for understanding and controlling the reaction outcomes.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the transient species and kinetics of a chemical reaction is key to its optimization and control. While end-point analysis using techniques like NMR and FTIR is standard researchgate.net, the application of advanced, real-time spectroscopic methods to the reactions of this compound is a significant avenue for future research.

For instance, the photochemical reactions of related furyl-acrylates are known to proceed through short-lived excited triplet states and biradical intermediates. mdpi.com The direct observation of these species is challenging but could be achieved using techniques such as:

Time-Resolved Infrared (TR-IR) Spectroscopy: To observe the vibrational modes of transient intermediates on the microsecond to picosecond timescale.

Transient Absorption Spectroscopy: To monitor the formation and decay of excited states and radical species involved in photochemical processes.

In-situ NMR Spectroscopy: To follow the concentration of reactants, intermediates, and products in real-time without the need for sample quenching, providing valuable kinetic data.

The application of these techniques could provide definitive evidence for proposed reaction mechanisms, such as the triplet-state pathway in photodimerization, and help rationalize the observed regio- and stereoselectivity. mdpi.com

Deeper Computational Modeling of Chemical Interactions and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has already proven invaluable for understanding the photochemical dimerization of related methyl 3-(2-furyl)acrylate. mdpi.com These studies have successfully explained the high regioselectivity by analyzing the frontier molecular orbital interactions between the excited triplet state and the ground state molecule. mdpi.com

Future computational work can expand upon this foundation in several key areas:

Modeling Novel Pathways: As new reaction pathways like the Diels-Alder reaction are explored experimentally, computational modeling can predict their feasibility, activation barriers, and stereochemical outcomes, guiding synthetic efforts.

Solvent and Catalyst Effects: Modeling can be used to understand the explicit role of solvent molecules or catalysts in transition states, explaining observed rate enhancements or changes in selectivity.

Predicting Spectroscopic Signatures: DFT and higher-level calculations can predict the spectroscopic properties (e.g., IR, NMR, UV-Vis) of proposed transient intermediates, which would be crucial for interpreting data from advanced spectroscopic experiments. mdpi.com

Multi-scale Modeling: For reactions in complex environments, such as on the surface of a heterogeneous catalyst or within a biological system, multi-scale models (e.g., QM/MM) can provide a more accurate picture of the chemical transformations. nih.govaps.org

These computational approaches provide a powerful, predictive framework to complement experimental work, accelerating the discovery and optimization of reactions involving this compound. tms.org

Table 2: Focus Areas for Computational Modeling

| Research Area | Computational Method | Target Insights | Reference for Methodology |

|---|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) | Transition state energies, reaction pathways, regioselectivity. mdpi.com | mdpi.comtopitalianscientists.org |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) Theory, Molecular Electrostatic Potential (MEP) | Electrophilic/nucleophilic sites, kinetic stability, reactivity hotspots. mdpi.com | mdpi.commdpi.com |

| Spectroscopy | Time-Dependent DFT (TD-DFT) | Excited state energies, UV-Vis spectra, vibrational frequencies of intermediates. | mdpi.commdpi.com |

| Complex Systems | Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, heterogeneous catalysis. | nih.govaps.org |

Role in Emerging Fields of Chemical Science (e.g., organocatalysis, photochemistry)

The inherent structural features of this compound make it a prime candidate for application in rapidly developing areas of chemistry.

Photochemistry: The furyl-acrylate system is highly photoactive. Its ability to undergo [2+2] photocycloaddition upon irradiation has been well-established for related compounds. mdpi.comund.edu Future research could focus on using this reactivity for advanced applications, such as:

Polymer Science: As a photo-crosslinkable monomer for creating novel materials or for the photochemical healing of polymers.

Sustainable Synthesis: Utilizing eco-friendly light sources like UVA LEDs to drive dimerization and cycloaddition reactions, minimizing energy consumption and avoiding harsh chemical initiators. und.edu

Organocatalysis: The parent structure, 3-(2-furyl)acrylic acid, can be synthesized using organocatalysts. researchgate.net The imidazole moiety in this compound itself presents opportunities for it to act as an organocatalyst. The basic nitrogen atoms could function as Brønsted or Lewis bases, or the structure could serve as a precursor for N-heterocyclic carbene (NHC) catalysts. Investigating its catalytic activity in reactions like the benzoin (B196080) condensation, Stetter reaction, or acyl-transfer processes is a compelling avenue for future work.

The convergence of its bio-based synthesis potential, photochemical reactivity, and catalytic possibilities positions this compound as a versatile platform for innovation in modern chemical science.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(2-Furyl)acryloylimidazole from its precursor acids?

- Methodological Answer : The synthesis typically involves converting 3-(2-furyl)acrylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) under reflux for 3 hours. Subsequent reaction with imidazole under controlled conditions (e.g., in anhydrous solvents with a base) yields the target compound. Key parameters include stoichiometric ratios, solvent purity, and temperature control to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the imidazole ring substitution and furyl-acryloyl linkage. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). Elemental analysis validates purity by matching experimental and calculated C, H, N percentages. Mass spectrometry (MS) provides molecular ion confirmation .

Q. How does this compound behave in hydrolysis reactions?

- Methodological Answer : In aqueous environments, enzymatic or acid/base catalysis cleaves the acyl-imidazole bond, yielding furylacrylic acid and imidazole. Studies using phosphate buffer (pH 6.5) and spectrophotometry show pseudo-first-order kinetics under physiological conditions. Monitoring pH and reaction time is essential to quantify hydrolysis rates .

Advanced Research Questions

Q. What structural modifications enhance the stability of this compound against hydrolysis?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) on the imidazole ring or modifying the acryloyl chain (e.g., adding methyl groups) can sterically hinder nucleophilic attack. Computational modeling (e.g., DFT) predicts substituent effects, while experimental validation via kinetic assays under varying pH/temperature confirms stability improvements .

Q. How do structural modifications to the imidazole ring affect the bioactivity of this compound derivatives?

- Methodological Answer : Comparative studies show that sulfonamide substitutions (e.g., 4-methoxyphenyl or 4-chlorophenyl groups) modulate antibacterial activity. For example, 4-methoxy derivatives exhibit higher activity than chloro-substituted analogs due to improved electron-donating effects. Bioassays (e.g., MIC determinations) and docking studies against target enzymes (e.g., bacterial topoisomerases) validate these trends .

Q. What strategies can improve the aqueous solubility of this compound-based compounds for pharmacological applications?

- Methodological Answer : Covalent conjugation with hydrophilic moieties (e.g., monosaccharides) enhances solubility. For instance, synthesizing sugar esters via esterification of the acryloyl group increases hydrophilicity while retaining bioactivity. Solubility is quantified using shake-flask methods, and bioavailability is assessed via in vitro permeability assays (e.g., Caco-2 cell models) .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., bacterial strains, solvent systems). Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and conducting head-to-head comparisons under identical conditions are critical. Meta-analyses of published data, coupled with molecular dynamics simulations to assess target binding, help reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.